

# A Comparative Guide to Diphenyl Disulfide and Dimethyl Disulfide in Radical Reactions

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For Researchers, Scientists, and Drug Development Professionals

**Diphenyl disulfide** (DPDS) and dimethyl disulfide (DMDS) are two of the most common disulfide compounds utilized in radical chemistry. Both serve as precursors to sulfur-centered thiyl radicals (RS•), which are versatile intermediates in a vast array of chemical transformations. However, the structural difference between the aryl (phenyl) and alkyl (methyl) substituents imparts distinct properties to each molecule and its corresponding radical, making them suitable for different applications. This guide provides an objective comparison of their performance in radical reactions, supported by experimental data and detailed protocols.

# **Fundamental Properties and Radical Generation**

The primary role of disulfides in radical reactions is to serve as a source of thiyl radicals upon cleavage of the sulfur-sulfur bond. This homolytic scission can be initiated by heat or, more commonly, by UV or visible light.[1]

The energy required for this cleavage is a critical point of differentiation. The weaker the S-S bond, the more readily the radical is formed. **Diphenyl disulfide** possesses a significantly weaker S-S bond compared to its aliphatic counterpart, dimethyl disulfide. This is attributed to the resonance stabilization of the resulting phenylthiyl radical (PhS•).

Table 1: Comparison of Physicochemical and Energetic Properties



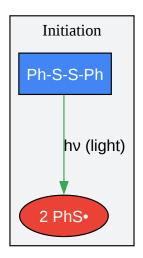
Property	Diphenyl Disulfide (DPDS)	Dimethyl Disulfide (DMDS)	Citation
Structure	Ph-S-S-Ph	Me-S-S-Me	
Molar Mass	218.35 g/mol	94.20 g/mol	[2][3]
Appearance	Colorless crystalline solid	Colorless oily liquid	[2][3]
S-S Bond Dissociation Energy	~50 kcal/mol (~209 kJ/mol)	~70 kcal/mol (~293 kJ/mol)	[4][5]
Resulting Radical	Phenylthiyl radical (PhS•)	Methylthiyl radical (MeS•)	

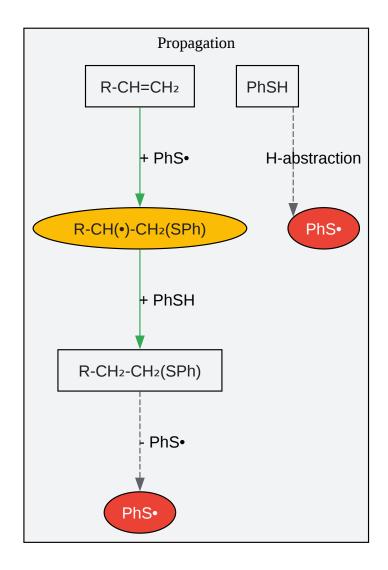
The lower bond dissociation energy of DPDS means it can be cleaved using lower energy light (i.e., visible light), making it a popular choice for modern photoredox catalysis.[1]

# **Mechanism of Thiyl Radical Generation and Action**

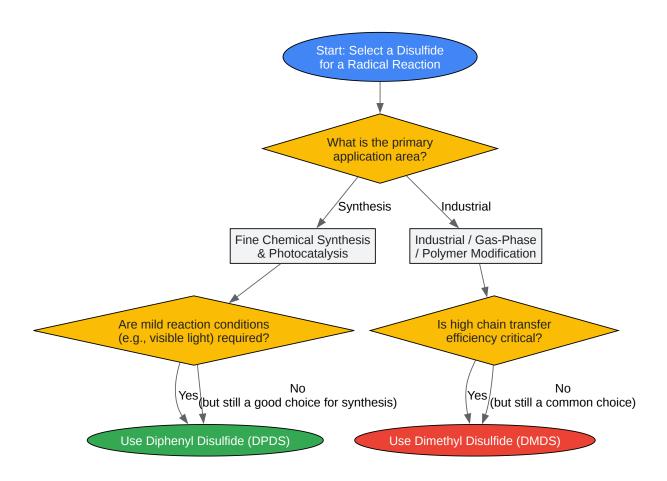
The general mechanism involves the homolytic cleavage of the disulfide bond to generate two thiyl radicals. These radicals can then initiate a chain reaction, typically by adding to an unsaturated bond (like an alkene or alkyne) or by abstracting a hydrogen atom (HAT).











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